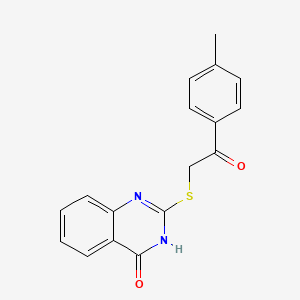
2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(4-Hydroxy-quinazolin-2-ylsulfanyl)-1-p-tolyl-ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H14N2O2S
- Chemical Structure :
Structure C7H5 p tolyl −C(O)−S−C9H6 4 hydroxyquinazolin 2
This unique structure contributes to its diverse biological activities.
Antiviral Activity
Recent studies have indicated that quinazoline derivatives possess significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against viruses such as vaccinia and adenovirus. In vitro evaluations demonstrated that certain derivatives exhibited EC50 values significantly lower than standard antiviral agents, indicating a promising therapeutic profile against viral infections .
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer potential. Research indicates that quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. Notably, some compounds demonstrated significant activity against breast cancer cells, suggesting that this compound may also exhibit similar properties . The mechanism of action often involves the modulation of specific signaling pathways associated with cancer cell survival and proliferation.
Anti-inflammatory Effects
Quinazoline derivatives have also been studied for their anti-inflammatory properties. Some compounds have shown the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory processes. This suggests that this compound could be explored for its potential in treating inflammatory diseases .
Case Studies and Research Findings
- Antiviral Efficacy :
- Anticancer Activity :
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | Key Findings |
|---|---|---|
| Antiviral | Quinazoline Derivatives | Effective against vaccinia and adenovirus |
| Anticancer | Various Quinazoline Analogues | Inhibition of proliferation in breast cancer cells |
| Anti-inflammatory | Quinazoline-based Compounds | Inhibition of iNOS and COX-2 |
Eigenschaften
Molekularformel |
C17H14N2O2S |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H14N2O2S/c1-11-6-8-12(9-7-11)15(20)10-22-17-18-14-5-3-2-4-13(14)16(21)19-17/h2-9H,10H2,1H3,(H,18,19,21) |
InChI-Schlüssel |
XLQDIKUTVDYJGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















